4-Chloro-3-iodoaniline
Overview
Description
4-Chloro-3-iodoaniline is an aromatic amine with the molecular formula C6H5ClIN It is a derivative of aniline, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 4-chloroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction typically proceeds as follows:
4-Chloroaniline+I2+NaIO3→this compound+NaI+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar halogenation reactions but on a larger scale, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodoaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (chlorine and iodine), the compound is reactive towards electrophiles. Common EAS reactions include nitration, sulfonation, and Friedel-Crafts acylation.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Friedel-Crafts Acylation: Acyl chlorides and aluminum chloride.
Major Products:
Nitration: 4-Chloro-3-iodo-2-nitroaniline.
Sulfonation: 4-Chloro-3-iodo-2-sulfonic acid.
Friedel-Crafts Acylation: 4-Chloro-3-iodoacetophenone.
Scientific Research Applications
4-Chloro-3-iodoaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in cancer research.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodoaniline depends on its application. In chemical reactions, the electron-withdrawing effects of chlorine and iodine influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
4-Chloroaniline: Similar structure but lacks the iodine atom, making it less reactive towards electrophiles.
3-Chloro-4-iodoaniline: Positional isomer with chlorine and iodine atoms swapped, leading to different reactivity and applications.
4-Iodoaniline: Lacks the chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 4-Chloro-3-iodoaniline is unique due to the combined presence of chlorine and iodine atoms, which impart distinct electronic and steric effects. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Properties
IUPAC Name |
4-chloro-3-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJWTZAGRWNBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619242 | |
Record name | 4-Chloro-3-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573764-31-5 | |
Record name | 4-Chloro-3-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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